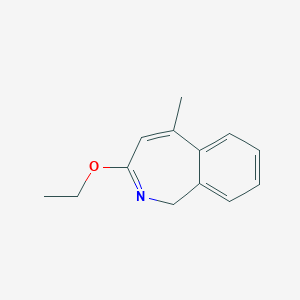

![molecular formula C8H10N4 B125771 (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine CAS No. 499770-77-3](/img/structure/B125771.png)

(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

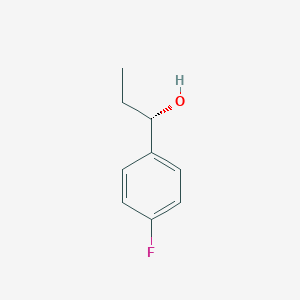

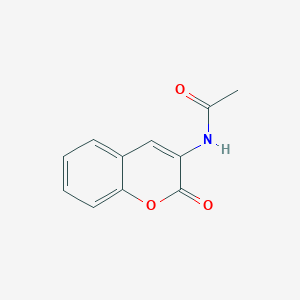

“(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecular weight of this compound is 197.66 .

Molecular Structure Analysis

The molecular structure of “(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine” was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The compound contains 10 Hydrogen atom(s), 8 Carbon atom(s), and 4 Nitrogen atom(s) .科学的研究の応用

Drug Discovery

1,2,3-Triazoles, including derivatives like our compound of interest, have been extensively used in drug discovery due to their high chemical stability and ability to mimic peptide bonds. They are found in several medicinal compounds such as the anticonvulsant drug Rufinamide and the anticancer drug Carboxyamidotriazole .

Organic Synthesis

The triazole ring system is a valuable scaffold in organic synthesis. It can be easily obtained through the copper-catalyzed azide-alkyne cycloaddition, commonly known as “click chemistry”. This methodology is widely used due to its efficiency and the stability of the triazole products .

Polymer Chemistry

In polymer chemistry, triazoles can be used to create polymers with specific properties, such as increased thermal stability or novel functionalities. The triazole ring can act as a crosslinking agent or as a functional group within the polymer backbone .

Supramolecular Chemistry

The aromatic character and hydrogen bonding ability of triazoles make them suitable for use in supramolecular chemistry. They can form host-guest complexes and are used in the design of molecular recognition systems .

Bioconjugation

Triazoles are used in bioconjugation to attach various biomolecules to one another or to solid supports. This is particularly useful in the development of biosensors and diagnostic tools .

Chemical Biology

In chemical biology, triazoles can be used to modify biological molecules, thereby altering their function or stability. This has applications in understanding biological processes and in the development of new therapies .

Fluorescent Imaging

Due to their strong dipole moment, triazoles can be incorporated into fluorescent probes. These probes are used in imaging techniques to visualize biological processes at the molecular level .

Materials Science

The unique properties of triazoles are exploited in materials science to develop new materials with desired characteristics, such as enhanced durability or specific electronic properties .

将来の方向性

The future directions for the research on “(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine” and similar compounds could involve further exploration of their potential biological activities, such as their anticancer and antioxidant activities . Additionally, further studies could investigate their inhibitory potential against other enzymes .

特性

IUPAC Name |

(1-methylbenzotriazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFIBLSSLODPBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CN)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383662 |

Source

|

| Record name | 1-(1-Methyl-1H-benzotriazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine | |

CAS RN |

499770-77-3 |

Source

|

| Record name | 1-(1-Methyl-1H-benzotriazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)

![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)

![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)

![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)